molecular formula C16H22N2O4 B1610560 N'-{3-Acetyl-4-[(oxiran-2-yl)methoxy]phenyl}-N,N-diethylurea CAS No. 56980-98-4

N'-{3-Acetyl-4-[(oxiran-2-yl)methoxy]phenyl}-N,N-diethylurea

Cat. No. B1610560
CAS RN: 56980-98-4
M. Wt: 306.36 g/mol
InChI Key: FSYIFALAMPAWSR-UHFFFAOYSA-N
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Description

Molecular Structure Analysis

The molecular formula of N’-{3-Acetyl-4-[(oxiran-2-yl)methoxy]phenyl}-N,N-diethylurea is C15H19NO4 . The molecular weight is 282.34 . For a detailed molecular structure, it is recommended to refer to a chemical database or a chemistry software.

Scientific Research Applications

Synthesis and Analytical Applications

Determination of Process Intermediates : The determination of process intermediates and potential impurities in related compounds, such as 3-(3-acetyl-4-hydroxyphenyl)-1,1-diethylurea, has been achieved using high-performance liquid chromatography. This method has applications in the quality control and synthesis of beta-adrenergic blockers like celiprolol hydrochloride, showcasing the importance of analytical techniques in the development and manufacturing of pharmaceuticals (Difeo & Shuster, 1991).

Comparative Metabolism Studies : Studies on the metabolism of chloroacetamide herbicides in human and rat liver microsomes highlight the utility of related compounds in understanding the metabolic pathways and potential toxicities of agricultural chemicals. These insights are crucial for assessing the environmental and health impacts of herbicide use (Coleman et al., 2000).

Material Science and Organic Synthesis

Eutectic Systems for Energetic Materials : The study of binary mixtures, including N-(2-methoxyethyl)-p-nitroaniline and related compounds, for stabilizing energetic materials demonstrates the potential of specific chemical interactions in enhancing the stability and performance of energetic materials. Such research is vital for the development of safer, more efficient explosives and propellants (Chelouche et al., 2019).

Herbicidal Activity of Novel Derivatives : The synthesis and evaluation of novel triazolinone derivatives, incorporating pharmacophores like phenylurea, for herbicidal activities highlight the exploration of chemical compounds in agricultural science. This research contributes to finding more effective and selective herbicides for crop protection (Luo et al., 2008).

Biochemical Research

Antibacterial Effects and Synthesis of New Derivatives : The synthesis and evaluation of new derivatives of 4-hydroxy-chromen-2-one for antibacterial activity showcase the ongoing search for novel antimicrobial agents. Such studies are essential in addressing the global challenge of antibiotic resistance (Behrami & Dobroshi, 2019).

properties

IUPAC Name

3-[3-acetyl-4-(oxiran-2-ylmethoxy)phenyl]-1,1-diethylurea
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H22N2O4/c1-4-18(5-2)16(20)17-12-6-7-15(14(8-12)11(3)19)22-10-13-9-21-13/h6-8,13H,4-5,9-10H2,1-3H3,(H,17,20)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FSYIFALAMPAWSR-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCN(CC)C(=O)NC1=CC(=C(C=C1)OCC2CO2)C(=O)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H22N2O4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID60544516
Record name N'-{3-Acetyl-4-[(oxiran-2-yl)methoxy]phenyl}-N,N-diethylurea
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60544516
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

306.36 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

N'-{3-Acetyl-4-[(oxiran-2-yl)methoxy]phenyl}-N,N-diethylurea

CAS RN

56980-98-4
Record name N'-{3-Acetyl-4-[(oxiran-2-yl)methoxy]phenyl}-N,N-diethylurea
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60544516
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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